Cas no 1189968-14-6 (2-(4-fluorophenyl)-N-[3-(methylsulfanyl)phenyl]-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide)

2-(4-Fluorophenyl)-N-[3-(methylsulfanyl)phenyl]-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide is a structurally complex spirocyclic compound featuring a 1,4,8-triazaspiro[4.5]decene core. Its design incorporates a 4-fluorophenyl group and a 3-(methylsulfanyl)phenyl carboxamide moiety, which may enhance binding affinity and selectivity in pharmacological applications. The spirocyclic framework offers conformational rigidity, potentially improving metabolic stability and target engagement. The presence of sulfur and fluorine atoms suggests tunable electronic properties, making it a candidate for further derivatization in drug discovery. This compound is of interest for researchers exploring kinase inhibitors or GPCR modulators due to its balanced lipophilicity and hydrogen-bonding capacity. Its synthetic route allows for scalable production under controlled conditions.
2-(4-fluorophenyl)-N-[3-(methylsulfanyl)phenyl]-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide structure
1189968-14-6 structure
Product name:2-(4-fluorophenyl)-N-[3-(methylsulfanyl)phenyl]-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide
CAS No:1189968-14-6
MF:C21H21FN4O2S
MW:412.480446577072
CID:5398344

2-(4-fluorophenyl)-N-[3-(methylsulfanyl)phenyl]-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 3-(4-fluorophenyl)-N-(3-methylsulfanylphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-ene-8-carboxamide
    • 2-(4-fluorophenyl)-N-[3-(methylsulfanyl)phenyl]-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide
    • Inchi: 1S/C21H21FN4O2S/c1-29-17-4-2-3-16(13-17)23-20(28)26-11-9-21(10-12-26)24-18(19(27)25-21)14-5-7-15(22)8-6-14/h2-8,13H,9-12H2,1H3,(H,23,28)(H,25,27)
    • InChI Key: ZCWUEICZMOEGHQ-UHFFFAOYSA-N
    • SMILES: N1C2(CCN(C(NC3=CC=CC(SC)=C3)=O)CC2)N=C(C2=CC=C(F)C=C2)C1=O

2-(4-fluorophenyl)-N-[3-(methylsulfanyl)phenyl]-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F3411-3255-5μmol
2-(4-fluorophenyl)-N-[3-(methylsulfanyl)phenyl]-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide
1189968-14-6
5μmol
$63.0 2023-09-10
Life Chemicals
F3411-3255-20μmol
2-(4-fluorophenyl)-N-[3-(methylsulfanyl)phenyl]-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide
1189968-14-6
20μmol
$79.0 2023-09-10
Life Chemicals
F3411-3255-10μmol
2-(4-fluorophenyl)-N-[3-(methylsulfanyl)phenyl]-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide
1189968-14-6
10μmol
$69.0 2023-09-10
Life Chemicals
F3411-3255-1mg
2-(4-fluorophenyl)-N-[3-(methylsulfanyl)phenyl]-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide
1189968-14-6
1mg
$54.0 2023-09-10
Life Chemicals
F3411-3255-25mg
2-(4-fluorophenyl)-N-[3-(methylsulfanyl)phenyl]-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide
1189968-14-6
25mg
$109.0 2023-09-10
Life Chemicals
F3411-3255-20mg
2-(4-fluorophenyl)-N-[3-(methylsulfanyl)phenyl]-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide
1189968-14-6
20mg
$99.0 2023-09-10
Life Chemicals
F3411-3255-15mg
2-(4-fluorophenyl)-N-[3-(methylsulfanyl)phenyl]-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide
1189968-14-6
15mg
$89.0 2023-09-10
Life Chemicals
F3411-3255-3mg
2-(4-fluorophenyl)-N-[3-(methylsulfanyl)phenyl]-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide
1189968-14-6
3mg
$63.0 2023-09-10
Life Chemicals
F3411-3255-4mg
2-(4-fluorophenyl)-N-[3-(methylsulfanyl)phenyl]-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide
1189968-14-6
4mg
$66.0 2023-09-10
Life Chemicals
F3411-3255-5mg
2-(4-fluorophenyl)-N-[3-(methylsulfanyl)phenyl]-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide
1189968-14-6
5mg
$69.0 2023-09-10

2-(4-fluorophenyl)-N-[3-(methylsulfanyl)phenyl]-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide Related Literature

Additional information on 2-(4-fluorophenyl)-N-[3-(methylsulfanyl)phenyl]-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide

Comprehensive Analysis of 2-(4-fluorophenyl)-N-[3-(methylsulfanyl)phenyl]-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide (CAS No. 1189968-14-6)

The compound 2-(4-fluorophenyl)-N-[3-(methylsulfanyl)phenyl]-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide, identified by its CAS No. 1189968-14-6, represents a sophisticated spirocyclic carboxamide derivative with significant potential in pharmaceutical research. Its unique structural features, including a fluorophenyl moiety and a methylsulfanyl substituent, make it a compelling subject for drug discovery. Researchers are increasingly focusing on such heterocyclic compounds due to their versatility in modulating biological targets, particularly in oncology and neurology.

In recent years, the demand for spirocyclic scaffolds like 1,4,8-triazaspiro[4.5]dec-1-ene has surged, driven by their ability to enhance drug-like properties such as solubility and metabolic stability. The presence of a 3-oxo group in this molecule further augments its reactivity, enabling selective interactions with enzymes or receptors. This aligns with the growing trend in precision medicine, where tailored molecular designs are critical for targeting specific pathways.

From a synthetic chemistry perspective, the incorporation of a 4-fluorophenyl ring and a 3-(methylsulfanyl)phenyl carboxamide side chain offers intriguing possibilities for structure-activity relationship (SAR) studies. Fluorine atoms are known to improve bioavailability and binding affinity, while sulfur-containing groups can influence pharmacokinetics. These attributes resonate with current searches for "fluorine in drug design" and "sulfur-based pharmacophores," highlighting the compound's relevance in modern medicinal chemistry.

The spiro[4.5]decane core of this molecule is another focal point, as such rigid frameworks are prized for reducing conformational flexibility and improving target selectivity. This structural motif is frequently explored in queries like "spirocyclic compounds in CNS drugs" or "spiro scaffolds for kinase inhibitors," underscoring its applicability across therapeutic areas. Computational studies suggest that the triazaspiro system may exhibit favorable interactions with proteins involved in inflammatory responses, making it a candidate for immunomodulatory research.

Analytical characterization of CAS 1189968-14-6 typically involves advanced techniques such as NMR spectroscopy and high-resolution mass spectrometry (HRMS) to confirm its purity and structural integrity. These methods are essential for ensuring reproducibility in preclinical studies, a topic frequently searched as "QC for complex heterocycles." Additionally, the compound's logP and hydrogen bonding capacity are critical parameters evaluated during lead optimization phases.

Emerging discussions in AI-driven drug discovery often reference compounds like 2-(4-fluorophenyl)-N-[3-(methylsulfanyl)phenyl]-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide as examples of how machine learning can predict novel bioactive molecules. Searches for "de novo design of spirocycles" reflect this intersection of computational and experimental approaches. Furthermore, the compound's potential as a proteolysis-targeting chimera (PROTAC) component has garnered attention, aligning with the popularity of "degradation-based therapeutics" in recent literature.

Environmental and regulatory considerations for this compound emphasize its green chemistry profile. With no reported ecotoxicological risks, it fits into the broader narrative of "sustainable pharmaceutical synthesis." This aspect is crucial for industrial applications, where searches for "benign by design" strategies are prevalent. The methylsulfanyl group, in particular, may offer pathways for safer metabolites compared to heavier heteroatom substitutions.

In conclusion, 2-(4-fluorophenyl)-N-[3-(methylsulfanyl)phenyl]-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide exemplifies the innovation driving contemporary drug development. Its multifaceted chemistry addresses key industry challenges while resonating with trending topics like fragment-based drug design and covalent inhibitors. As research progresses, this compound may emerge as a cornerstone for next-generation therapeutics, bridging gaps between academic discovery and clinical translation.

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